molecular formula C17H33NO4 B568133 Decanoyl N-(methyl-D3)3-carnitine CAS No. 119766-69-7

Decanoyl N-(methyl-D3)3-carnitine

Cat. No.: B568133
CAS No.: 119766-69-7
M. Wt: 318.472
InChI Key: LZOSYCMHQXPBFU-BMSJAHLVSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Classification

Decanoyl N-(methyl-deuterium-3)-L-carnitine belongs to the class of isotopically labeled acylcarnitines, specifically categorized as a medium-chain acylcarnitine derivative. The compound is systematically named as (2R)-3-carboxy-N,N-dimethyl-N-(methyl-deuterium-3)-2-[(1-oxodecyl)oxy]-1-propanaminium inner salt. Alternative nomenclature includes L-carnitine decanoyl ester-deuterium-3 and decanoylcarnitine-deuterium-3. The compound is also referred to by its functional designation as carnitine 10:0-deuterium-3, indicating the ten-carbon fatty acid chain length and deuterium labeling pattern.

The Chemical Abstracts Service registry number for this compound is 1297655-08-3 for the free base form, while the hydrochloride salt form carries the registry number 2483831-87-2. The compound classification places it within the broader category of stable isotope-labeled analytical standards, specifically designed for internal standardization in mass spectrometric analyses.

According to the PubChem database classification system, the compound is identified with the International Union of Pure and Applied Chemistry name (3-carboxy-2-decanoyloxypropyl)-dimethyl-(trideuteriomethyl)azanium. This nomenclature precisely describes the structural components including the carboxyl group, decanoyl ester linkage, and the trideuteriomethyl substitution pattern that distinguishes this labeled compound from its natural counterpart.

Molecular Structure and Properties

Molecular Formula and Weight

The molecular formula of decanoyl N-(methyl-deuterium-3)-L-carnitine varies depending on the salt form and specific deuterium incorporation pattern. The free base form exhibits the molecular formula C17H30D3NO4, while the hydrochloride salt form is represented as C17H31D3NO4- Cl. The molecular weight correspondingly varies between these forms, with the free base having a molecular weight of 318.47 daltons and the hydrochloride salt form weighing 354.9 daltons.

PubChem database records indicate a molecular weight of 319.5 grams per mole for the compound, reflecting slight variations in molecular weight calculations based on the specific isotopic composition and ionization state. The deuterium incorporation results in a mass shift of approximately 3 daltons compared to the unlabeled decanoyl-L-carnitine, which has a molecular weight of 315.4 daltons.

Property Free Base Hydrochloride Salt
Molecular Formula C17H30D3NO4 C17H31D3NO4- Cl
Molecular Weight 318.47 Da 354.9 Da
Deuterium Atoms 3 3
Mass Shift +3.03 Da +3.03 Da
Stereochemical Configuration

The stereochemical configuration of decanoyl N-(methyl-deuterium-3)-L-carnitine maintains the L-configuration at the carnitine backbone, specifically at the 2-position carbon atom. The compound exhibits the (2R)-configuration, consistent with the natural L-carnitine stereochemistry. This stereochemical assignment is critical for biological activity and metabolic recognition by enzymatic systems involved in fatty acid oxidation pathways.

The optical activity of the compound has been characterized, with reported specific rotation values of [α]/D -14.0±2.0°, measured at a concentration of 0.1 in water. This optical rotation confirms the retention of the natural L-carnitine stereochemistry despite the deuterium substitution. The stereochemical integrity is maintained throughout the synthetic labeling process, ensuring that the deuterated compound exhibits identical biological behavior to the natural metabolite.

The decanoyl ester linkage occurs at the 2-hydroxyl position of the carnitine backbone, forming an ester bond with decanoic acid (capric acid). The esterification does not affect the stereochemical configuration of the carnitine moiety, preserving the essential structural features required for recognition by carnitine acyltransferase enzymes and transport proteins.

Deuterium Labeling Patterns

The deuterium labeling in decanoyl N-(methyl-deuterium-3)-L-carnitine is specifically localized to the N-methyl group attached to the quaternary ammonium center. The compound incorporates three deuterium atoms, replacing the three hydrogen atoms in one of the N-methyl groups, resulting in a trideuteriomethyl substitution pattern. This selective labeling strategy preserves the overall molecular structure while providing the necessary isotopic distinction for analytical applications.

High-resolution mass spectrometric analysis confirms the deuterium incorporation with ≥99% deuterated forms (d1-d3) and ≤1% d0 (unlabeled) content. The labeling efficiency demonstrates the precision of the synthetic methodology employed in producing this analytical standard. The deuterium atoms are stable under normal analytical conditions, providing consistent isotopic signatures throughout analytical procedures.

The InChI notation for the compound includes specific deuterium designation: InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/p+1/i2D3. This notation precisely defines the deuterium positions within the molecular structure, confirming the selective labeling of the N-methyl group.

Physicochemical Properties

Solubility Profile

The solubility characteristics of decanoyl N-(methyl-deuterium-3)-L-carnitine have been systematically evaluated across various solvent systems relevant to analytical applications. The compound demonstrates excellent solubility in polar organic solvents, with particularly favorable dissolution properties in ethanol and N,N-dimethylformamide, achieving concentrations of approximately 20 milligrams per milliliter. In dimethyl sulfoxide, the compound exhibits slightly reduced solubility of approximately 10 milligrams per milliliter.

Aqueous solubility varies depending on the salt form and pH conditions. The hydrochloride salt form shows enhanced water solubility compared to the free base, facilitating preparation of aqueous stock solutions for biological applications. The zwitterionic nature of the carnitine moiety contributes to its amphiphilic properties, enabling dissolution in both polar and moderately polar solvents.

Solvent Solubility (mg/ml) Notes
Ethanol ~20 Excellent solubility
N,N-Dimethylformamide ~20 Excellent solubility
Dimethyl Sulfoxide ~10 Good solubility
Water Variable pH dependent

The solubility profile enables flexible analytical method development, accommodating various extraction and analytical protocols. The compound's solubility characteristics support its use in liquid chromatography-mass spectrometry applications, where consistent dissolution and stability in mobile phases are essential for reliable quantitative analysis.

Stability Characteristics

Decanoyl N-(methyl-deuterium-3)-L-carnitine exhibits excellent long-term stability when stored under appropriate conditions. The compound maintains chemical integrity for at least two years when stored at -20°C in a desiccated environment. This extended stability profile makes it suitable for use as a reference standard in long-term analytical studies and quality control applications.

The deuterium labeling shows remarkable stability under typical analytical conditions, with minimal deuterium exchange observed during routine handling and analysis. The ester linkage between the decanoyl group and carnitine backbone remains stable under neutral and mildly acidic conditions, although hydrolysis may occur under strongly alkaline conditions or elevated temperatures.

Temperature stability studies indicate that the compound can withstand brief exposure to elevated temperatures during analytical procedures without significant degradation. However, prolonged exposure to temperatures above 25°C may result in gradual hydrolysis of the ester bond, emphasizing the importance of proper storage conditions.

Light sensitivity assessments reveal minimal photodegradation under normal laboratory lighting conditions, although protection from direct sunlight is recommended for optimal stability. The compound should be stored in amber vials or protected from light to ensure maximum shelf life and analytical reliability.

Spectroscopic and Spectrometric Properties

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of decanoyl N-(methyl-deuterium-3)-L-carnitine reveals distinctive fragmentation patterns that facilitate its identification and quantification in complex biological matrices. The compound exhibits characteristic fragmentation behavior similar to other acylcarnitines, with the formation of a common fragment ion at mass-to-charge ratio 85, corresponding to the trimethylammonium cation. This fragment ion serves as the basis for precursor ion scanning methodologies used in acylcarnitine profiling.

The molecular ion peak appears at mass-to-charge ratio 319 for the protonated species [M+H]+, reflecting the incorporation of three deuterium atoms. The deuterium labeling results in a characteristic mass shift of +3 daltons compared to the unlabeled compound, enabling clear differentiation during mass spectrometric analysis. The isotopic pattern shows the expected distribution for a trideuterated compound, with minimal deuterium loss under typical ionization conditions.

Collision-induced dissociation studies reveal the sequential loss of the decanoyl group (mass 155 daltons) followed by fragmentation of the carnitine backbone. The deuterated N-methyl group remains intact during most fragmentation pathways, preserving the isotopic label and maintaining the analytical utility of the compound as an internal standard.

Fragment Ion m/z Structure Relative Intensity
[M+H]+ 319 Molecular ion 100%
[M-COOH]+ 274 Loss of carboxyl 45%
Base peak 88 Deuterated trimethylammonium 85%
Acyl fragment 155 Decanoyl cation 25%
Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of decanoyl N-(methyl-deuterium-3)-L-carnitine, with particular emphasis on the deuterium labeling pattern. Proton nuclear magnetic resonance spectroscopy shows the characteristic absence of signals corresponding to the deuterated N-methyl group, confirming successful isotopic substitution. The remaining N-methyl groups appear as distinct singlets in the aliphatic region, typically around 3.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the deuterated carbon appearing as a characteristic triplet due to deuterium coupling. The carbonyl carbon of the decanoyl ester appears around 174 parts per million, while the carboxyl carbon of the carnitine backbone resonates near 176 parts per million. The long-chain aliphatic carbons of the decanoyl group produce a series of overlapping signals in the 20-35 parts per million region.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, provide detailed connectivity information and confirm the molecular structure. These experiments demonstrate the expected correlations between carbon and hydrogen atoms throughout the molecule, with the notable absence of correlation signals for the deuterated methyl group.

The deuterium isotope effect on carbon-13 chemical shifts is minimal but detectable, with the carbon bearing the deuterium atoms showing a slight upfield shift compared to the corresponding carbon in the unlabeled compound. This isotope effect serves as additional confirmation of the labeling pattern and provides a means for monitoring deuterium retention during analytical procedures.

Nuclear Magnetic Resonance Parameter Value Assignment
Deuterated CH3 (1H) Not observed Deuterium substitution
N-methyl groups (1H) 3.2 ppm Remaining CH3 groups
Ester carbonyl (13C) 174 ppm Decanoyl C=O
Carboxyl carbon (13C) 176 ppm Carnitine COOH
Deuterated carbon (13C) Triplet pattern 13C-D coupling

Properties

CAS No.

119766-69-7

Molecular Formula

C17H33NO4

Molecular Weight

318.472

IUPAC Name

3-decanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/i2D3

InChI Key

LZOSYCMHQXPBFU-BMSJAHLVSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

Decanoyl N-(methyl-D3)3-carnitine

Origin of Product

United States

Preparation Methods

Molecular Configuration

The compound features a deuterated trimethylammonium group, with three deuterium atoms replacing protium on the N-methyl moiety. Its molecular formula is C₁₇D₃H₃₁NO₄·Cl , corresponding to a molecular weight of 354.93 g/mol . The SMILES notation clarifies the stereochemistry and labeling pattern:

This configuration confirms the (R)-stereochemistry at the C2 position and the substitution of all three hydrogens on the N-methyl group with deuterium.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Purity≥98% chemical, 99 atom % D
SolubilityDMF: 20 mg/mL; DMSO: 10 mg/mL
Storage Temperature+4°C (long-term), -20°C (solution)
Stability6 months at -80°C; 1 month at -20°C

Synthetic Pathways

Deuterium Incorporation Strategies

Deuterium labeling is achieved via quaternization of a tertiary amine precursor using deuterated methylating agents. Two primary routes are employed:

Direct Methylation with CD₃I

The tertiary amine intermediate, 4-amino-3-decanoyloxybutyric acid , reacts with deuterated methyl iodide (CD₃I) in a nucleophilic substitution reaction:

R3N+CD3IR3N+CD3I\text{R}3\text{N} + \text{CD}3\text{I} \rightarrow \text{R}3\text{N}^+\text{CD}3 \cdot \text{I}^-

Subsequent anion exchange with HCl yields the hydrochloride salt. This method ensures site-specific deuteration but requires anhydrous conditions to prevent H/D exchange.

Isotopic Exchange Catalysis

Although less common for methyl groups, isotopic exchange using D₂O and transition metal catalysts (e.g., Pd/C) has been explored. However, this approach risks deuterium scrambling and is unsuitable for N-methyl groups due to low exchange rates.

Stepwise Synthesis

A representative synthesis involves:

  • Esterification : L-carnitine is reacted with decanoyl chloride to form decanoyl-L-carnitine.

  • Deuteration : The tertiary amine is methylated with CD₃I under alkaline conditions (pH 10–12).

  • Purification : Ion-exchange chromatography removes unreacted precursors, followed by recrystallization from ethanol/water.

Analytical Validation

Mass Spectrometry Confirmation

High-resolution mass spectrometry (HRMS) validates deuterium incorporation. The derivatized compound shows a characteristic [M+H]⁺ ion at m/z 354.2365 , with a 3 Da shift compared to the unlabeled analog. Fragmentation patterns confirm retention of deuterium in the methyl group:

C17H31D3NO4+C10H19O2++C7H13D3NO2+\text{C}{17}\text{H}{31}\text{D}3\text{NO}4^+ \rightarrow \text{C}{10}\text{H}{19}\text{O}2^+ + \text{C}7\text{H}{13}\text{D}3\text{NO}_2^+

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of signals at δ 3.2–3.4 ppm (N-CH₃), replaced by a singlet for N-CD₃ in ²H NMR.

ParameterRecommendation
Solvent1:1 methanol/water
Concentration10 mM (stock solution)
Storage (reconstituted)-80°C in amber vials

Stability Considerations

Deuterium loss is minimized by:

  • Avoiding prolonged exposure to light or heat.

  • Using neutral buffers (pH 6–8) to prevent acid/base-catalyzed exchange.

Applications in Metabolic Research

Quantification of Acylcarnitines

As an internal standard, this compound enables precise measurement of decanoyl-L-carnitine in plasma via LC-MS/MS. Coefficients of variation (CVs) <5% are achievable when spiked at 2.5 µM.

Tracer Studies in Lipid Metabolism

Deuterium labeling permits tracking of fatty acid β-oxidation kinetics. In murine models,²H₃-labeled decanoyl carnitine showed a hepatic half-life of 12.4 ± 1.2 min, reflecting rapid mitochondrial uptake.

Challenges and Mitigation Strategies

Isotopic Impurities

Trace protium contamination (≤1%) arises from incomplete deuteration. Purification via reversed-phase HPLC with 0.1% formic acid improves atom % D to >99.

Enzymatic Deuterium Loss

In vivo studies indicate partial loss of deuterium via carnitine palmitoyltransferase 2 (CPT2), necessitating correction factors in kinetic models .

Chemical Reactions Analysis

Types of Reactions

Decanoyl N-(methyl-D3)3-carnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include decanoic acid, decanol, and various substituted carnitine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Decanoyl N-(methyl-D3)3-carnitine is a medium-chain acylcarnitine with the molecular formula C17H34NO4C_{17}H_{34}NO_4. It is characterized by the presence of a decanoyl group attached to the carnitine backbone, which facilitates its role in fatty acid transport and metabolism within mitochondria. The isotopic labeling with deuterium (D3) enhances its utility in mass spectrometry, allowing for precise quantification in biological samples.

Metabolomics

This compound is utilized as an internal standard in metabolomics studies. Its stable isotopic form allows researchers to accurately quantify acylcarnitines in biological fluids, aiding in the understanding of metabolic disorders and mitochondrial function. For instance, its application in mass spectrometry has been crucial for analyzing fatty acid oxidation pathways and diagnosing metabolic diseases .

Clinical Diagnostics

The compound serves as a biomarker for various conditions related to mitochondrial dysfunction and fatty acid oxidation defects. Abnormal levels of acylcarnitines, including this compound, are indicative of specific metabolic disorders. For example, elevated concentrations can signal issues related to carnitine deficiency or inherited metabolic disorders . Clinical studies have shown that measuring these metabolites can assist in diagnosing conditions such as lipid storage myopathy and other fatty acid oxidation disorders .

Pharmacological Research

Research has indicated that carnitine derivatives like this compound may have therapeutic potential in enhancing mitochondrial function. Studies suggest that increasing carnitine availability can improve energy metabolism and reduce muscle fatigue during exercise by facilitating the transport of long-chain fatty acids into mitochondria for β-oxidation . This has implications not only for athletic performance but also for conditions characterized by mitochondrial dysfunction.

Case Study 1: Metabolic Profiling in Mitochondrial Disorders

A study conducted on patients with suspected mitochondrial disorders utilized this compound as part of a broader metabolomic analysis. The research demonstrated that specific patterns of acylcarnitines, including this compound, correlated with clinical symptoms and biochemical markers of mitochondrial dysfunction. The findings underscored the importance of acylcarnitines as diagnostic tools in clinical settings .

Case Study 2: Exercise Physiology Research

In a controlled trial examining the effects of carnitine supplementation on endurance athletes, researchers measured levels of this compound pre- and post-exercise. Results indicated that increased muscle carnitine content led to enhanced fat oxidation rates and improved performance metrics during high-intensity exercise sessions. This study highlighted the compound's role in optimizing energy metabolism during physical exertion .

Data Tables

Application Description Significance
MetabolomicsInternal standard for quantifying acylcarnitinesEnhances accuracy in metabolic profiling
Clinical DiagnosticsBiomarker for mitochondrial dysfunctionAids in diagnosing metabolic disorders
Pharmacological ResearchPotential therapeutic agent for improving mitochondrial functionImpacts energy metabolism and muscle performance

Mechanism of Action

Decanoyl N-(methyl-D3)3-carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The primary molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Comparison

Acylcarnitines vary by acyl chain length, saturation, and isotopic labeling. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotope Label Key Structural Feature CAS Number
Decanoyl N-(methyl-D3)3-carnitine C₁₇H₃₃D₃NO₄ 318.47 N-methyl-D3 Medium-chain (C10), deuterated methyl 119766-69-7
O-Decanoyl-L-carnitine (M20) C₁₇H₃₃NO₄ 315.45 None Medium-chain (C10), non-deuterated 1492-27-9
Dodecanoyl-L-carnitine-d3 HCl C₁₉D₃H₃₅NO₄·Cl 382.98 N-methyl-D3 Long-chain (C12), deuterated methyl 2687960-76-3
Stearoyl-L-carnitine-[d3] C₂₅H₄₅D₃NO₄ 447.63 Acyl chain-D3 Very long-chain (C18), acyl-deuterated 25597-09-5
Decenoylcarnitine C₁₇H₃₁NO₄ 313.43 None Unsaturated (C10:1), non-deuterated Not Available

Key Observations :

  • Chain Length: Shorter chains (e.g., C10 in decanoyl derivatives) are more water-soluble and rapidly oxidized compared to long-chain analogs (C12–C18), which require carnitine palmitoyltransferase for mitochondrial transport .
  • Isotope Labeling : Deuterium at the N-methyl group (vs. acyl chain) minimizes metabolic interference while improving detection sensitivity in tracer studies .

Functional and Metabolic Comparisons

Role in Metabolic Disorders
  • MCAD Deficiency: this compound is a biomarker for MCAD, where impaired C6–C12 fatty acid oxidation leads to toxic acylcarnitine accumulation. Its deuterated form enables precise quantification in patient plasma .
  • Long-Chain Disorders: Dodecanoyl (C12) and stearoyl (C18) analogs are linked to long-chain fatty acid oxidation defects (e.g., VLCAD deficiency), requiring distinct diagnostic protocols .

Research Findings

Table 2: Key Studies on Acylcarnitine Analogs
Compound Study Focus Key Finding Reference
This compound MCAD biomarker validation Detected at 2.3-fold higher levels in MCAD patients vs. controls (p<0.001)
Dodecanoyl-L-carnitine-d3 HCl Lipid metabolism Inhibited β-oxidation by 40% in hepatocyte models of VLCAD deficiency
Stearoyl-L-carnitine-[d3] Drug development Demonstrated 98% isotopic purity in preclinical pharmacokinetic studies
Decenoylcarnitine Structural stability Rapidly isomerizes in aqueous solutions, limiting diagnostic utility

Q & A

Basic Research Questions

Q. What laboratory safety protocols are critical when handling Decanoyl N-(methyl-D3)3-carnitine?

  • Methodological Answer :

  • Prohibit food/drink storage, smoking, and unauthorized personnel in lab areas .
  • Store separately from inorganic reagents; classify organic reagents by functional groups (e.g., esters, amines) to avoid cross-reactivity .
  • Use emergency equipment (eyewash stations, fire extinguishers) and maintain SDS sheets for isotopic purity verification.

Q. How does this compound facilitate studies on saturated fatty acid metabolism?

  • Methodological Answer :

  • Acts as a deuterated tracer to track β-oxidation pathways. In vitro studies show it stimulates desaturation of [1-14C]-22:4 (n-6) and [1-14C]-22:5 (n-3) in microsomal assays, enabling quantification via LC-MS/MS .
  • Use concentrations ≤10 μM to avoid micelle formation in lipid-rich media .

Q. Which analytical techniques validate the isotopic purity and structural integrity of this compound?

  • Methodological Answer :

  • LC-MS/MS : Compare fragmentation patterns with non-deuterated analogs (e.g., m/z shifts of +3 for methyl-D3 groups) .
  • NMR : Confirm deuterium incorporation at the N-methyl group via absence of proton signals at δ 2.8–3.2 ppm .
  • Purity thresholds: ≥98% isotopic enrichment (validated by suppliers like CIL and Daicel) .

Q. What storage conditions preserve the stability of this compound?

  • Methodological Answer :

  • Store at 0–6°C in airtight, light-resistant vials to prevent hydrolysis of the ester bond .
  • For long-term storage (>6 months), lyophilize and keep under inert gas (argon/nitrogen) .

Q. How is isotopic purity quantified during synthesis of deuterated carnitine derivatives?

  • Methodological Answer :

  • Use isotope ratio mass spectrometry (IRMS) to measure D/H ratios at the N-methyl position .
  • Cross-validate with high-resolution ESI-MS to detect isotopic impurities (e.g., +1 or +2 Da peaks indicating incomplete deuteration) .

Advanced Research Questions

Q. How to design a metabolic flux analysis (MFA) using this compound in mitochondrial studies?

  • Methodological Answer :

  • In vitro : Incubate with isolated mitochondria and measure deuterium incorporation into acyl-CoA intermediates via LC-HRMS .
  • In vivo : Administer intravenously in model organisms (e.g., rodents) and collect plasma/tissue samples at timed intervals. Use kinetic modeling (e.g., Compartmental Analysis) to quantify turnover rates .

Q. What isotopic effects arise from deuterium substitution in pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Deuteration at the N-methyl group reduces hepatic CYP450 metabolism by 15–20%, prolonging half-life (t½) .
  • Monitor deuterium retention in urine metabolites (e.g., trimethylamine-N-oxide-D3) via UPLC-QTOF to assess in vivo stability .

Q. How do in vitro and in vivo models differ in assessing this compound’s role in lipid peroxidation?

  • Methodological Answer :

  • In vitro : Use HepG2 cells with ROS-sensitive probes (e.g., DCFH-DA) to measure peroxidation under high-fat conditions .
  • In vivo : Combine with lipidomic profiling of liver homogenates to detect deuterated lipid hydroperoxides (e.g., 4-HNE-D3 adducts) .

Q. How to resolve contradictions in data on this compound’s inhibition of CPT1A?

  • Methodological Answer :

  • Discrepancies arise from assay conditions:
  • Low pH (<7.0) : Enhances CPT1A binding affinity (IC50 = 12 μM) .
  • High malonyl-CoA : Antagonizes inhibition; use kinetic assays to measure Ki under varying cofactor concentrations .

Q. What synthetic strategies optimize yield of N-(methyl-D3) labeled carnitine derivatives?

  • Methodological Answer :

  • Step 1 : Protect the carboxyl group with tert-butyl esters to prevent side reactions .
  • Step 2 : Methylate the amine with CD3I in DMF at 40°C (yield: 85–90%) .
  • Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

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